
tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclobutyl moiety, and a naphthyridine core. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Vorbereitungsmethoden
The synthesis of tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group using tert-butyl carbamate, followed by cyclization and functional group transformations to introduce the naphthyridine core . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions .
Analyse Chemischer Reaktionen
tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified naphthyridine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, or gene expression .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
tert-Butyl carbamate: A simpler compound with a tert-butyl group and a carbamate moiety.
tert-Butyl ((1-aminocyclobutyl)methyl)carbamate: A related compound with a similar aminocyclobutyl group but lacking the naphthyridine core.
tert-Butyl N-[(1-aminocyclobutyl)methyl]carbamate hydrochloride: Another similar compound with a hydrochloride salt form, used in different applications.
Eigenschaften
Molekularformel |
C17H25N3O2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
tert-butyl 6-(1-aminocyclobutyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-16(2,3)22-15(21)20-11-4-6-12-13(20)7-8-14(19-12)17(18)9-5-10-17/h7-8H,4-6,9-11,18H2,1-3H3 |
InChI-Schlüssel |
KAWZEBNSDOUXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


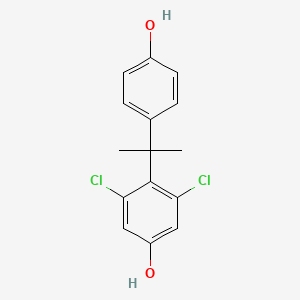
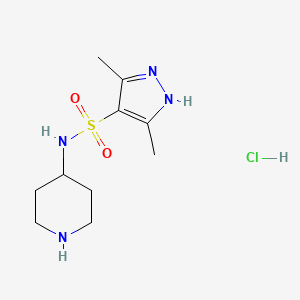

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)
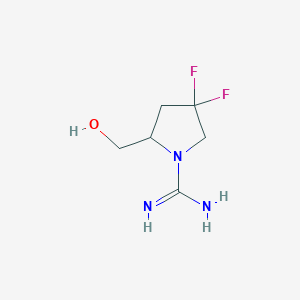

![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)
![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)
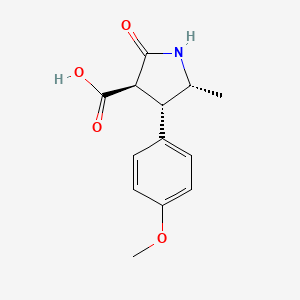
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)
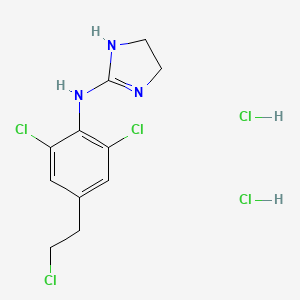
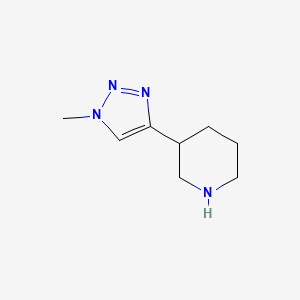
![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13342927.png)
